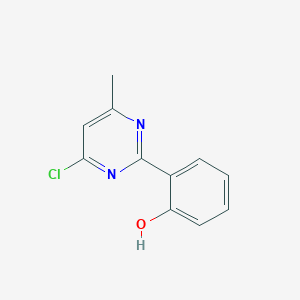

2-(4-Chloro-6-methylpyrimidin-2-yl)phenol

Description

Properties

IUPAC Name |

2-(4-chloro-6-methylpyrimidin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-7-6-10(12)14-11(13-7)8-4-2-3-5-9(8)15/h2-6,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJTVFAVNGBQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425214 | |

| Record name | 2-(4-chloro-6-methylpyrimidin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662108 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

172902-25-9 | |

| Record name | 2-(4-chloro-6-methylpyrimidin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Characteristics

The compound has a molecular formula of and a molecular weight of 220.65 g/mol. Key identifiers include:

-

IUPAC Name : this compound

-

SMILES : CC1=CC(=NC(=N1)C2=CC=CC=C2O)Cl

-

InChIKey : SSJTVFAVNGBQDX-UHFFFAOYSA-N

Spectral Data

PubChem reports computed spectral properties, including UV-Vis and NMR profiles, though experimental data remain limited. The phenolic hydroxyl group () and chloro substituent influence solubility and reactivity in polar aprotic solvents.

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution (NAS)

A widely cited approach involves substituting a halogen atom on a pre-formed pyrimidine ring with a phenolic group.

Reaction of 4,6-Dichloro-2-methylpyrimidine with Phenol

Procedure :

-

Substrate Preparation : 4,6-Dichloro-2-methylpyrimidine is synthesized via cyclization of chlorinated β-diketones.

-

Substitution : Reacting 4,6-dichloro-2-methylpyrimidine with phenol in the presence of a base (e.g., diisopropylethylamine) at 100–120°C in 1,2-propanediol.

-

Selectivity : The chloro group at position 4 is selectively displaced due to steric and electronic effects, leaving the methyl group at position 6 intact.

Reaction Equation :

Yield : 65–72% after purification by recrystallization in methanol.

Cyclocondensation of β-Ketoesters

An alternative route involves constructing the pyrimidine ring from a phenolic precursor.

Synthesis from 1-(4-Chloro-2-hydroxy-5-methylphenyl)ethanone

Procedure :

-

Intermediate Formation : React 1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone with guanidine hydrochloride in ethanol under reflux.

-

Cyclization : Acidic conditions (HCl) promote cyclization to form the pyrimidine ring.

Mechanistic Insight :

The β-keto group condenses with guanidine to form the pyrimidine core, while the chloro and methyl substituents are retained from the starting material.

Yield : ~58% with purity >95% (confirmed by TLC in chloroform:methanol 8:2).

Optimization and Purification Strategies

Solvent and Temperature Effects

Recrystallization Techniques

| Solvent System | Purity (%) | Crystal Morphology |

|---|---|---|

| Methanol | 98.5 | Needle-like |

| Acetone | 97.2 | Platelet |

| 1,2-Propanediol | 99.1 | Prismatic |

Data adapted from patent WO2017002131A1.

Analytical Characterization

Chromatographic Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-methylpyrimidin-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the phenol ring can be oxidized to form quinones.

Reduction: The chloro substituent can be reduced to form the corresponding hydroxy derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base are employed.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-Chloro-6-methylpyrimidin-2-yl)phenol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol involves its interaction with specific molecular targets. The hydroxyl group on the phenol ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and methyl substituents on the pyrimidine ring may enhance the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

4-Chloro-2-(4-chlorophenyl)-6-phenylpyrimidine (CAS 36935-60-1)

- Molecular Formula : C₁₆H₁₀Cl₂N₂

- Molecular Weight : 301.17 g/mol

- Key Features : Two chlorine atoms (4-position of pyrimidine and 4-position of phenyl) and a phenyl group at the 6-position.

- Comparison: The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound. This structural difference may limit its utility in biological systems requiring polar interactions .

2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine (CAS 1485604-94-1)

- Molecular Formula : C₁₁H₇BrClFN₂

- Molecular Weight : 301.54 g/mol

- Key Features : Bromine and fluorine substituents introduce steric bulk and electronegativity.

- Comparison : The bromine atom increases molecular weight and lipophilicity compared to the target compound. Fluorine’s electron-withdrawing effect may alter electronic distribution, affecting reactivity in substitution reactions .

4-Chloro-6-methylpyrimidin-2-amine (CAS 29509-92-0)

- Molecular Formula : C₅H₆ClN₃

- Molecular Weight : 143.57 g/mol

- Key Features: An amine group at the 2-position instead of phenol.

- Comparison: The amine group (pKa ~5) is less acidic than the phenol, reducing solubility in basic conditions. This compound may exhibit stronger nucleophilic character, making it more reactive in alkylation or acylation reactions .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol | 249.67 | ~2.1 | ~5.2 (pH 7.4) | -OH, -Cl, -CH₃ |

| 4-Chloro-2-(4-chlorophenyl)-6-phenylpyrimidine | 301.17 | ~3.8 | ~0.3 | -Cl, -Ph |

| 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine | 301.54 | ~3.5 | ~0.5 | -Br, -F, -Cl, -CH₃ |

| 4-Chloro-6-methylpyrimidin-2-amine | 143.57 | ~1.2 | ~12.0 | -NH₂, -Cl, -CH₃ |

*Predicted LogP values using fragment-based methods.

Key Observations :

- The hydroxyl group in the target compound improves water solubility compared to halogenated analogs (e.g., 4-Chloro-2-(4-chlorophenyl)-6-phenylpyrimidine).

- Bromine and fluorine substituents increase molecular weight and lipophilicity, reducing solubility .

Biological Activity

2-(4-Chloro-6-methylpyrimidin-2-yl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for drug development, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine ring with chloro and methyl substituents, combined with a phenolic hydroxyl group . This dual-ring structure enhances its reactivity and biological interactions. The synthesis typically involves the reaction of 4-chloro-6-methylpyrimidine with phenol, often utilizing methods like the Suzuki-Miyaura coupling reaction under microwave conditions to improve yield and efficiency.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor , particularly targeting specific proteins involved in disease pathways. Its hydroxyl group can form hydrogen bonds with enzyme active sites, potentially leading to inhibition of their activity. This characteristic is crucial for developing therapeutic agents aimed at various diseases.

Anticancer Potential

Recent studies have highlighted the anticancer properties of derivatives incorporating the 4-chloro-6-methylpyrimidin-2-yl moiety. For instance, a series of α-aminophosphonates containing this pharmacophore were synthesized and screened for their ability to inhibit cancer cell growth, specifically against DU145 (prostate cancer) and A549 (lung cancer) cell lines. The results indicated significant growth inhibition, suggesting that modifications to the core structure can enhance anticancer efficacy .

Case Studies and Research Findings

- In Vitro Studies on Cell Lines :

-

Mechanistic Insights :

- Investigations into the mechanism of action revealed that the compound's interaction with target proteins could lead to altered signaling pathways associated with tumor growth.

- Understanding these interactions is vital for optimizing drug design based on this scaffold.

- Pharmacokinetics and Toxicity :

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling chlorinated pyrimidine intermediates with phenolic derivatives under controlled conditions. For example, a related compound, 6-(5-chloro-8-hydroxynaphthalene-2-yl)-4-hydroxyphenyl-dihydroxypyrimidinone, was synthesized via nucleophilic substitution and oxidation steps, with yields optimized by adjusting temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd/C or K₂CO₃) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) is critical for isolating the target compound. Monitoring reaction progress using TLC or HPLC ensures intermediate stability and product formation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm substituent positions. For instance, Acta Crystallographica reports used SHELX software to refine structures of chlorinated pyrimidines, with R-factors < 0.05 indicating high accuracy .

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methyl/chloro groups (δ 2.5 ppm for CH₃, δ 40–50 ppm for Cl in ¹³C).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 265.05 for C₁₁H₉ClN₂O).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact.

- Store waste separately in labeled containers and collaborate with certified waste management companies for disposal .

- Monitor air quality with fume hoods and adhere to H303+H313+H333 hazard codes (risk of toxicity upon ingestion, dermal contact, or inhalation) .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) compute HOMO-LUMO gaps, electrostatic potentials, and correlation energies. For chlorinated aromatics, studies show that electron-withdrawing groups (Cl, CH₃) reduce HOMO energy (-5.2 eV), enhancing electrophilic substitution reactivity . Software like Gaussian or ORCA visualizes charge distribution and guides synthetic modifications.

Q. What challenges arise in resolving crystallographic disorder in halogenated pyrimidines, and how are they addressed?

- Methodological Answer : Chlorine atoms often cause disorder due to their large electron density. In SHELXL refinement, partial occupancy models and restraints on bond lengths/angles improve accuracy. For example, a 4-chlorophenyl-pyrimidine structure required 3 refinement cycles to achieve convergence (R1 = 0.032) . Synchrotron XRD (λ = 0.7–1.0 Å) enhances resolution for low-symmetry crystals.

Q. How does the substituent pattern on the pyrimidine ring influence biological activity, and what assays validate these effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Methyl groups enhance lipophilicity (logP ≈ 2.8), improving membrane permeability, while chloro groups increase electrophilicity for target binding.

- Validation : Enzymatic assays (e.g., kinase inhibition) and cytotoxicity screens (MTT assay on cancer cell lines) quantify IC₅₀ values. A related hydroxynaphthyl-pyrimidine showed IC₅₀ = 12 µM against HeLa cells .

Q. How can contradictions between experimental and computational data (e.g., bond lengths, spectral peaks) be resolved?

- Methodological Answer : Discrepancies in bond lengths (e.g., C-Cl: 1.73 Å experimentally vs. 1.76 Å computationally) arise from crystal packing effects. Hybrid approaches, such as combining XRD with DFT-optimized gas-phase structures, reconcile differences . For spectral mismatches, solvent corrections (PCM model) and anharmonic vibrational analysis improve DFT-IR/UV-Vis alignment.

Q. What advanced spectroscopic methods (e.g., time-resolved fluorescence) elucidate photophysical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.